molecular formula C22H17NO6 B2772700 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate CAS No. 898447-41-1

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Cat. No.: B2772700
CAS No.: 898447-41-1
M. Wt: 391.379
InChI Key: QPRWWZCYXBBIQQ-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Chromen, also known as 2H-chromene, is another heterocyclic compound that consists of fused benzene and pyran rings. Morpholine is a common organic solvent used in chemical synthesis .


Synthesis Analysis

The synthesis of morpholines has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds. They are frequently synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the morpholine moiety. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the morpholine could participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Cytotoxic Evaluation : Novel hexahydroquinoline derivatives containing a benzofuran moiety have been synthesized, demonstrating promising inhibitory effects against human hepatocellular carcinoma cell lines (HepG-2) with IC50 values ranging from 11.9 to 19.3 µg/mL (El-Deen, Anwar, & Hasabelnaby, 2016).

Anticancer Potential of Oxime Ethers : A study explored the cytotoxicity of oxime ethers containing benzofuran against HeLa cancer cell lines, identifying specific derivatives with significant antitumor activity and highlighting the role of structure in determining bioavailability and therapeutic potential (Kosmalski et al., 2022).

Microwave-Assisted Synthesis : The mannich base 3-[6-(2-amino-ethoxy)-3-methyl-5-(3-morpholin-4-yl-propionyl)-benzofuran-2 carbonyl]-chromen-2-one was synthesized under microwave irradiation, showcasing an efficient method for obtaining such compounds (Kuarm et al., 2011).

Theoretical Studies and Chemical Properties

Computational Investigation : A computational study on a similar benzofuran coumarin derivative highlighted its electronic properties, such as HOMO and LUMO values, and identified electronegative sites, providing insights into its potential reactivity and applications (Mallikarjunaiah, Girish, & Gurumurthy, 2021).

Crystal Structure Analysis : The crystal structure of 4-acetyl-3,3-diethyl-5-hydroxy-2-morpholino-2,3-dihydro-1-benzofuran was determined, providing valuable information on its molecular conformation and potential for hydrogen bonding, relevant for designing compounds with desired properties (Vega et al., 2008).

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO6/c24-21-13-17(20-11-14-3-1-2-4-18(14)28-20)16-12-15(5-6-19(16)29-21)27-22(25)23-7-9-26-10-8-23/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRWWZCYXBBIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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